molecular formula C11H12F2OS B8077966 4-(3,4-Difluorophenyl)thian-4-ol

4-(3,4-Difluorophenyl)thian-4-ol

Cat. No.: B8077966
M. Wt: 230.28 g/mol
InChI Key: KVNPXKFEUNXXTG-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at position 4 and a 3,4-difluorophenyl moiety. The 3,4-difluorophenyl group is known to enhance lipophilicity and metabolic stability in drug candidates, as seen in COX-2 inhibitors (e.g., rofecoxib ) and antifungal agents (e.g., ER-30346 ). The hydroxyl group on the thiane ring may confer hydrogen-bonding capabilities, influencing solubility and target interactions.

Properties

IUPAC Name

4-(3,4-difluorophenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2OS/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPXKFEUNXXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 3,4-difluorophenyl group with a halogenated thian-4-ol under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-(3,4-Difluorophenyl)thian-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)thian-4-ol can undergo various chemical reactions, including:

    Oxidation: The thian-4-ol ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3,4-Difluorophenyl)thian-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)thian-4-ol involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
4-(3,4-Difluorophenyl)thian-4-ol Thiane (tetrahydrothiopyran) 4-OH, 3,4-difluorophenyl Potential drug candidate (inferred) N/A
2-Bromo-4-(3,4-difluorophenyl)thiazole Thiazole 2-Br, 4-(3,4-difluorophenyl) Intermediate in fragment-based drug discovery
ER-30346 Triazole-thiazole 2,4-Difluorophenyl, cyano group Potent antifungal activity
4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-triazole-thione Triazole-thione 2,4-Difluorophenyl, sulfonylphenyl Synthetic intermediate
[trans-4-(3,4-Difluorophenyl)cyclohexyl]cyclohexanone Cyclohexane 3,4-Difluorophenyl, ketone Liquid-crystalline material

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • The 3,4-difluorophenyl group in ER-30346 contributes to its antifungal efficacy (IC₅₀ < 1 µM against Candida spp.) , while rofecoxib’s 4-methylsulfonylphenyl group ensures COX-2 selectivity (IC₅₀ = 26 nM vs. COX-1 IC₅₀ > 50 µM) .
    • Thiane derivatives may exhibit distinct binding modes due to the hydroxyl group’s polarity compared to bromine or sulfonyl substituents in thiazoles/triazoles.
  • Lipophilicity and Solubility :
    • Fluorine atoms increase logP values, enhancing membrane permeability. For example, ER-30346’s logP is optimized for blood-brain barrier penetration .
    • Hydroxyl groups (as in this compound) may reduce logP but improve aqueous solubility.

Electronic Effects of Substituents

  • Fluorine vs. Fluorine’s smaller size and higher electronegativity minimize steric hindrance while maintaining electronic effects, as seen in COX-2 inhibitors .

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